molecular formula C19H17N3OS B3893268 3-benzyl-5-(1H-indol-3-ylmethyl)-2-thioxo-4-imidazolidinone

3-benzyl-5-(1H-indol-3-ylmethyl)-2-thioxo-4-imidazolidinone

Cat. No. B3893268
M. Wt: 335.4 g/mol
InChI Key: DWYPPIGSSKJBOL-UHFFFAOYSA-N
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Description

“3-benzyl-5-(1H-indol-3-ylmethyl)-2-thioxo-4-imidazolidinone” is a chemical compound with the molecular formula C19H17N3OS . It is a derivative of thiazolidine, a five-membered heterocyclic compound . Thiazolidine derivatives are known to have a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 3-phenyl-5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}thiazolidine-2,4-diones were synthesized in four steps . The first step involved the reaction of thiazolidine-2,4-dione with substituted benzyl bromides to give respective 3-benzylthiazolidine-2,4-dione derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H and 13C NMR, IR, and MS spectra .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied . For example, in one study, a series of 3-phenyl-5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}thiazolidine-2,4-diones were synthesized .

Future Directions

The future research directions could involve the design of novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This could lead to the development of more promising compounds with potential pharmacological activities.

properties

IUPAC Name

3-benzyl-5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-18-17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)22(18)12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYPPIGSSKJBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-5-(1H-indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
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3-benzyl-5-(1H-indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Reactant of Route 5
3-benzyl-5-(1H-indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Reactant of Route 6
3-benzyl-5-(1H-indol-3-ylmethyl)-2-thioxo-4-imidazolidinone

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